
7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Overview
Description
7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives with appropriate reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis.
Carbohydrazide Formation: The final step involves the reaction of the trifluoromethylated benzothiophene with hydrazine or hydrazine derivatives to form the carbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving 2-mercaptobenzoic acid derivatives.
- Introduction of the Trifluoromethyl Group : Reagents such as trifluoromethyl iodide or Ruppert's reagent are commonly used.
- Carbohydrazide Formation : The final step involves reacting the trifluoromethylated benzothiophene with hydrazine or its derivatives to produce the carbohydrazide moiety.
These steps illustrate the compound's reactivity and potential for further modifications to create derivatives with enhanced properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are as follows:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 32 µg/mL |
These results indicate that the compound may serve as a potent antibacterial and antifungal agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The growth inhibition percentages at a concentration of 10 µM are summarized below:
Cell Line | Growth Inhibition (%) |
---|---|
RPMI-8226 (Leukemia) | >90% |
MCF-7 (Breast Cancer) | >85% |
This suggests its potential as a therapeutic agent in cancer treatment, particularly due to its selective toxicity towards malignant cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound. The compound was found to outperform standard antibiotics against resistant strains, highlighting its potential application in treating infections caused by drug-resistant bacteria .
Case Study 2: Anticancer Properties
In a comparative analysis with established anticancer drugs, this compound exhibited superior potency against certain cancer types compared to traditional treatments like sunitinib. This indicates that it could be developed into a novel therapeutic option for cancer patients .
Applications in Pharmaceutical Development
The unique properties of this compound make it a valuable candidate in pharmaceutical development. Its derivatives are being explored for their potential in treating various diseases, including bacterial infections and cancers. The compound's ability to modulate enzyme activity and interact with specific receptors enhances its appeal as a lead compound for drug discovery .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
- 7-(Trifluoromethyl)-1-benzothiophene-2-sulfonamide
- 7-(Trifluoromethyl)-1-benzothiophene-2-thiol
Uniqueness
Compared to similar compounds, 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Biological Activity
Overview
7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a novel compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The trifluoromethyl group enhances the compound's stability and biological activity, making it suitable for various applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure
The compound belongs to the class of benzothiophenes, characterized by a benzene ring fused to a thiophene ring. Its molecular structure can be represented as follows:
The mechanism of action involves the interaction of this compound with specific molecular targets within biological systems. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from various case studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 14.2 | Moderate antiproliferative |
A549 (lung cancer) | 19.1 | Moderate antiproliferative |
HeLa (cervical cancer) | 17.9 | Moderate antiproliferative |
These results indicate that the compound may serve as a promising lead in anticancer drug development .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study assessed its effectiveness against Mycobacterium tuberculosis, revealing moderate inhibition with minimum inhibitory concentrations (MICs) around 62.5 µM .
The following table summarizes its antimicrobial efficacy:
Pathogen | MIC (µM) | Activity |
---|---|---|
Mycobacterium tuberculosis | 62.5 | Moderate inhibition |
Staphylococcus aureus | 128 | No cytotoxicity observed |
Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells demonstrated an IC50 value of 14.2 µM, indicating moderate antiproliferative activity. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the compound's antimicrobial properties against Mycobacterium tuberculosis. The study found that while the compound exhibited some inhibitory effects, it did not display significant cytotoxicity in human cell lines at concentrations up to 128 µg/mL .
Properties
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-5-4-7(9(16)15-14)17-8(5)6/h1-4H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPAHEOYDRRLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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